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Compound of Interest

Compound Name: 3-bromo-1H-pyrrolo[2,3-c]pyridine

CAS No.: 67058-76-8

Cat. No.: B152548

Get Quote

3-bromo-1H-pyrrolo[2,3-c]pyridine, an isomer of 7-azaindole, is a heterocyclic compound featuring a pyrrole ring fused to a pyridine

ring. The strategic placement of a bromine atom on the pyrrole ring transforms this molecule into a highly versatile and valuable

building block for the synthesis of advanced functional materials. Its significance in materials science stems from two key features: the

inherent electronic properties of the electron-rich pyrrolopyridine core and the reactivity of the carbon-bromine bond. This C-Br bond

serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings,

enabling the precise installation of various aromatic and heteroaromatic substituents.[1][2] This modular approach allows for the

systematic tuning of the electronic and photophysical properties of the resulting materials, making them suitable for a range of

applications in organic electronics and sensor technology.

Core Application I: Synthesis of Organic Semiconductors for Electronic
Devices
The development of novel organic semiconductors is crucial for advancing technologies like Organic Light-Emitting Diodes (OLEDs)

and Organic Field-Effect Transistors (OFETs).[3][4] Derivatives of 3-bromo-1H-pyrrolo[2,3-c]pyridine are promising candidates for

creating bespoke semiconducting materials with tailored properties.[1] The pyrrolopyridine scaffold can function as an electron-

donating unit in donor-acceptor (D-A) type architectures, which are known to exhibit favorable charge transport characteristics.[5]

By strategically coupling different electron-accepting or electron-donating moieties to the 3-position of the pyrrolopyridine core,

researchers can fine-tune the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO). This control over the HOMO/LUMO levels is critical for optimizing charge injection from

electrodes and ensuring efficient charge transport through the material, ultimately enhancing device performance.[6][7] For instance,

coupling an electron-withdrawing unit can lower both HOMO and LUMO levels, potentially improving stability and facilitating electron

injection.[5]

Data Presentation: Electronic Properties of Pyrrolopyridine-Based Materials
The electronic properties of materials derived from pyrrolopyridine cores are highly dependent on the specific molecular structure. The

following table summarizes representative data for related pyrrolopyridine-based small molecules to illustrate the range of achievable

properties.
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Note: Data presented are for structurally related compounds to provide a reasonable expectation of the properties of 3-bromo-1H-
pyrrolo[2,3-c]pyridine derivatives. PPy refers to pyrrolo[2,3-b]pyridine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone method for creating C-C bonds between aromatic halides and boronic acids or esters.

[10][11] This protocol details a general procedure for the coupling of 3-bromo-1H-pyrrolo[2,3-c]pyridine with an arylboronic acid.

Objective: To synthesize a 3-aryl-1H-pyrrolo[2,3-c]pyridine derivative.

Materials:

3-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv.)

Arylboronic acid (1.2-1.5 equiv.)

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or a pre-catalyst system like XPhosPdG2 (2-

5 mol%)[12][13]

Base, e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv.)

Anhydrous solvent, e.g., 1,4-Dioxane, Toluene, or DMF[10][11]

Degassed water (if using a mixed solvent system like Dioxane/H₂O)

Schlenk flask or microwave vial

Inert gas supply (Argon or Nitrogen)

Procedure:

Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add 3-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv.), the

arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove any oxygen,

which can deactivate the palladium catalyst.[14]

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if required).

Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (e.g., in a 4:1 ratio) via syringe.[11]
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Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-120 °C) using an oil bath or a microwave

reactor. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

[12][14]

Work-up: Once the reaction is complete (typically after 4-24 hours), cool the mixture to room temperature. Dilute with an organic

solvent like ethyl acetate and wash with water and then brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify

the crude product by flash column chromatography on silica gel to obtain the pure 3-aryl-1H-pyrrolo[2,3-c]pyridine.[11]
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Suzuki-Miyaura Coupling Workflow

Core Application II: Development of Fluorescent Chemical Sensors
The pyrrolopyridine core is inherently fluorescent, a property that can be harnessed for chemical sensing applications. By

functionalizing 3-bromo-1H-pyrrolo[2,3-c]pyridine with specific receptor units capable of binding to target analytes (e.g., metal ions

like Fe³⁺/Fe²⁺), novel fluorescent chemosensors can be developed.[15]

The sensing mechanism often relies on a "turn-off" or "turn-on" fluorescence response. Upon binding of the analyte to the receptor, the

electronic properties of the fluorophore are altered, leading to either quenching (turn-off) or enhancement (turn-on) of its fluorescence

intensity.[15] The high selectivity and sensitivity of these sensors make them valuable tools for environmental monitoring and biological

imaging.[15]

Protocol: Fabrication and Testing of a Chemosensor
This protocol outlines a general workflow for evaluating a newly synthesized pyrrolopyridine derivative as a fluorescent chemosensor

for metal ions.

Objective: To assess the selectivity and sensitivity of a functionalized pyrrolopyridine derivative for a specific metal ion.

Materials:

Stock solution of the pyrrolopyridine derivative in a suitable solvent (e.g., DMSO, Acetonitrile).

Stock solutions of various metal perchlorate or chloride salts (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺, etc.).

Buffer solution to maintain a constant pH.
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Fluorometer and UV-Vis spectrophotometer.

Cuvettes.

Procedure:

Photophysical Characterization: Record the UV-Vis absorption and fluorescence emission spectra of the pyrrolopyridine derivative in

the chosen buffer solution to determine its optimal excitation and emission wavelengths.

Selectivity Screening:

In separate cuvettes, add the solution of the pyrrolopyridine derivative.

To each cuvette, add an excess (e.g., 10 equivalents) of a different metal ion solution.

Record the fluorescence spectrum for each sample. A significant change in fluorescence intensity in the presence of a particular

metal ion indicates selectivity.

Sensitivity Titration:

Prepare a series of solutions containing a fixed concentration of the pyrrolopyridine derivative.

Add increasing concentrations of the target metal ion (from 0 to several equivalents) to these solutions.

Record the fluorescence intensity at the emission maximum for each concentration.

Data Analysis:

Plot the fluorescence intensity against the concentration of the metal ion.

From this titration curve, determine the detection limit and the binding constant of the sensor for the target analyte.
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Chemosensor Testing Workflow

Conclusion
3-bromo-1H-pyrrolo[2,3-c]pyridine is a powerful and adaptable platform for the creation of novel organic materials. Its utility in

palladium-catalyzed cross-coupling reactions provides a straightforward entry into a vast chemical space of functional derivatives.

These derivatives have demonstrated significant potential as organic semiconductors for next-generation electronic devices and as
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highly selective fluorescent probes for chemical sensing. The continued exploration of this building block is expected to yield materials

with even more advanced properties, further solidifying the role of pyrrolopyridine chemistry in the advancement of materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness

of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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